• Nampt-IN-1
    • Cat. No.:
    • B608658
    • CAS No.:
    • Molecular Formula:
    • C20H25N3O5S
    • Molecular Weight:
    • 419.5 g/mol
    Description
    Nampt-IN-1 is a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt;  IC50 = 3.1 nM). It is selective for Nampt over a panel of greater than 100 human kinases at 1 μM. Nampt-IN-1 inhibits NAD+...
  • Lsz-102
    • Cat. No.:
    • B608664
    • CAS No.:
    • 2135600-76-7
    • Molecular Formula:
    • C25H17F3O4S
    • Molecular Weight:
    • 470.5 g/mol
    Description
    LSZ-102 is under investigation in clinical trial NCT02734615 (Phase I/Ib Trial of LSZ102 Single Agent or LSZ102 + LEE011 or LSZ102 + BYL719 in ER+ Breast Cancers).
    Selective Estrogen Receptor Degrader LSZ102 ...
  • Lturm34
    • Cat. No.:
    • B608666
    • CAS No.:
    • Molecular Formula:
    • C24H18N2O3S
    • Molecular Weight:
    • 414.5 g/mol
    Description
    LTURM34 is a DNA-PK inihibitor used in conjunction with chemotherapies in order to improve treatment in tumor patients. Chemotherapy alone often leads to cases where DNA repair becomes more efficient resulting i...
  • LTURM 36
    • Cat. No.:
    • B608667
    • CAS No.:
    • Molecular Formula:
    • C22H18N2O3
    • Molecular Weight:
    • 358.4 g/mol
    Description
    LTURM-36 is a novel PI 3-kinase delta inhibitor.
  • Lumateperone Tosylate
    • Cat. No.:
    • B608684
    • CAS No.:
    • 1187020-80-9
    • Molecular Formula:
    • C31H36FN3O4S
    • Molecular Weight:
    • 565.7 g/mol
    Description
    LUMATEPERONE TOSYLATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and is indicated for schizophrenia and has 1 investigational indi...
  • XMD8-87
    • Cat. No.:
    • B608692
    • CAS No.:
    • Molecular Formula:
    • C24H27N7O2
    • Molecular Weight:
    • 445.5 g/mol
    Description
    XMD8-87 is an inhibitor of tyrosine kinase non-receptor 2 (TNK2) with an IC50 value of 1.9 μM in HEK293T cells expressing human TNK2.1 It is selective for TNK2 over a panel of approximately 100 kinases with >90 ...
  • Lurbinectedin
    • Cat. No.:
    • B608698
    • CAS No.:
    • 497871-47-3
    • Molecular Formula:
    • C41H44N4O10S
    • Molecular Weight:
    • 784.9 g/mol
    Description
    Lurbinectedin is a DNA alkylating agent that has been investigated in the treatment of a variety of cancers, including mesothelioma, chronic lymphocytic leukemia (CLL), breast cancer, and small-cell lung cancer ...
  • LXH254
    • Cat. No.:
    • B608708
    • CAS No.:
    • 1800398-38-2
    • Molecular Formula:
    • C25H25F3N4O4
    • Molecular Weight:
    • 502.5 g/mol
    Description
    ].

    In biochemical reactions, Naporafenib plays a significant role by inhibiting the RAF kinase, a key component of the MAPK signaling pathway. This pathway is crucial for cell proliferation and survival, and its alterations are often found in various types of cancer[].

    At the cellular level, Naporafenib affects the function of cells by targeting and inhibiting the RAF kinase, thereby disrupting the MAPK signaling pathway[]. This disruption can lead to the inhibition of cell proliferation and induction of cell death[].

    The molecular mechanism of Naporafenib involves the inhibition of the RAF kinase, which in turn disrupts the MAPK signaling pathway[]. This disruption can affect the function of various proteins and enzymes involved in cell proliferation and survival[].

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    Naporafenib  is a pan-RAF kinase inhibitor that has been studied in the context of advanced solid tumors harboring MAPK pathway alterations[

  • LY2857785
    • Cat. No.:
    • B608723
    • CAS No.:
    • Molecular Formula:
    • C26H36N6O
    • Molecular Weight:
    • 448.6 g/mol
    Description
    LY2857785 is an inhibitor of cyclin-dependent kinase 9 (Cdk9;  IC50 = 0.011 µM). It also inhibits Cdk8 and Cdk7 (IC50s = 0.016 and 0.246 µM, respectively), as well as five kinases in a panel of 114 kinases ...
  • (S)-LY3177833
    • Cat. No.:
    • B608739
    • CAS No.:
    • 1627696-51-8
    • Molecular Formula:
    • C16H12FN5O
    • Molecular Weight:
    • 309.30 g/mol
    Description
    CDC7 Kinase Inhibitor LY3143921 is an orally bioavailable inhibitor of cell division cycle 7 (CDC7) kinase, with potential antineoplastic activity. Upon administration, CDC7 kinase inhibitor LY3143921 targets, b...
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